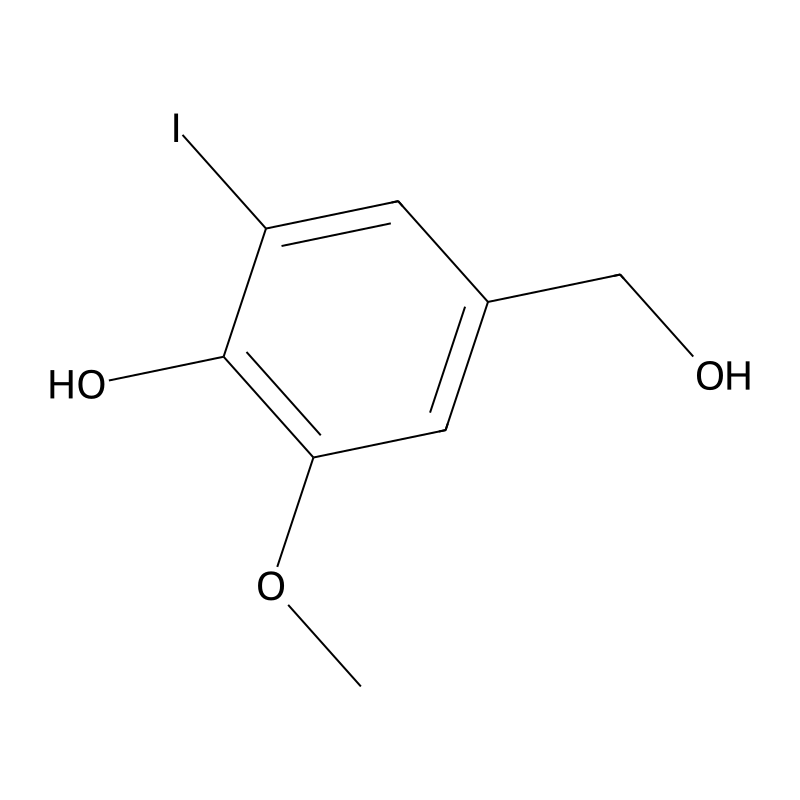

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Method of Application: The compound is used as a starting material in the synthesis of these agonists.

Results: The resulting agonists can be used for the oral treatment of viral hepatitis.

Scientific Field: Material Science

Application: Hydroxymethyl phenol is used to modify soy protein-based wood adhesives to improve their water resistance.

Method of Application: The hydroxymethyl phenol is cross-linked with the soy-based adhesive.

Results: The soy-based adhesive cross-linked with hydroxymethyl phenol cured at a lower temperature than the adhesive without hydroxymethyl phenol.

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is an organic compound characterized by the presence of a hydroxymethyl group, an iodo substituent, and a methoxy group attached to a phenolic structure. Its molecular formula is , with a molecular weight of approximately 280.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the functional groups it contains, which can facilitate various

The reactivity of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol is influenced by its functional groups:

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing various derivatives.

- Hydroxymethyl Group Reactions: The hydroxymethyl group can participate in further functionalization, such as oxidation to form aldehydes or acids.

- Methoxy Group Reactions: The methoxy group can be cleaved under acidic or basic conditions, allowing for the introduction of other substituents.

These reactions are crucial for developing more complex organic molecules and exploring the compound's biological activities.

The synthesis of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol can be achieved through several methods:

- Mannich Reaction: The compound can be synthesized by reacting eugenol with formaldehyde and dimethylamine, followed by methylation and nucleophilic substitution using sodium hydroxide. This method yields the desired product through a series of steps involving reflux conditions and purification techniques such as column chromatography .

- Demethylation Reactions: The methoxy group can be removed using strong acids or bases, allowing for further functionalization or substitution at the aromatic ring

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol has potential applications in various fields:

- Medicinal Chemistry: Its structural features may allow it to act as a lead compound for developing new pharmaceuticals, particularly in targeting microbial infections or oxidative stress-related diseases.

- Organic Synthesis: As a versatile intermediate, it can be used to synthesize more complex organic compounds through various chemical transformations.

Interaction studies involving 4-(hydroxymethyl)-2-iodo-6-methoxyphenol could focus on its reactivity with biological targets or other chemical species. Potential areas include:

- Reactivity with Nucleophiles: Understanding how this compound interacts with nucleophiles could provide insights into its potential as a reactive intermediate in organic synthesis.

- Biological Interactions: Investigating its interactions with enzymes or receptors could reveal its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Eugenol | Hydroxyl and allyl groups | Antimicrobial, analgesic |

| 2-Iodo-6-methoxyphenol | Iodo and methoxy groups | Antimicrobial |

| 4-Hydroxy-2-methoxyphenol | Hydroxyl and methoxy groups | Antioxidant |

| 3-Methoxyphenol | Methoxy group | Antioxidant |

These compounds illustrate various biological activities and synthetic pathways that may inform future research on 4-(hydroxymethyl)-2-iodo-6-methoxyphenol.

The development of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol emerged from the broader historical context of phenolic compound modifications and halogenation chemistry that began gaining prominence in the mid-20th century. The systematic study of iodinated phenolic compounds can be traced back to fundamental research on electrophilic aromatic substitution reactions, where early investigations demonstrated that phenol could be directly iodinated using aqueous iodine solutions to produce multiple iodophenol isomers. These foundational studies revealed that the direct iodination of phenol yields five different iodophenol products: 2-iodophenol, 4-iodophenol, 2,6-diiodophenol, 2,4-diiodophenol, and 2,4,6-triiodophenol, establishing the reactivity patterns that would later inform the synthesis of more complex iodinated derivatives. The recognition that hydroxymethyl and methoxy substituents could be incorporated into these frameworks emerged from parallel developments in vanillin chemistry, where researchers discovered that vanillin derivatives could be systematically modified through various chemical transformations.

The specific synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol likely developed through convergence of two major research streams: the iodination of vanillyl alcohol derivatives and the hydroxymethylation of iodinated phenolic compounds. Historical research demonstrated that vanillin could be effectively iodinated in aqueous sodium triiodide solutions to form 5-iodovanillin with essentially quantitative yields. Subsequent reduction of such iodinated aldehydes using sodium borohydride under basic conditions provided access to the corresponding hydroxymethyl derivatives. The development of more sophisticated iodination protocols, including the use of iodine(III)-based oxidants with ammonium iodide, has enabled controlled mono- and diiodination procedures that operate under mild conditions with high yields. These methodological advances have made the targeted synthesis of specific iodinated phenolic derivatives more practical and reliable, contributing to increased interest in compounds like 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Significance in Synthetic Organic Chemistry

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol holds considerable significance in synthetic organic chemistry as both a versatile synthetic intermediate and a target molecule for developing new chemical methodologies. The compound's multiple functional groups provide numerous opportunities for selective chemical transformations, making it valuable for constructing more complex molecular architectures. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives, while also serving as a nucleophilic center for various substitution reactions. The iodine substituent, being an excellent leaving group, enables cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of diverse aromatic and aliphatic substituents. The methoxy group provides additional functionalization possibilities through demethylation reactions or serves as a directing group for further substitution reactions.

The compound's significance extends to its role in developing green chemistry approaches to phenolic compound modifications. Recent research has demonstrated that laccase-catalyzed iodination procedures can convert phenolic substrates like vanillin to iodinated products using environmentally benign conditions. These enzymatic methods fulfill key criteria of green chemistry by operating under mild conditions, using water as a solvent, and avoiding toxic reagents typically required for halogenation reactions. The successful enzymatic iodination of vanillin and related compounds suggests that 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol could potentially be synthesized through similar biocatalytic approaches, expanding the toolkit available for sustainable organic synthesis. Furthermore, the compound serves as a model system for studying regioselectivity in phenolic iodination reactions, where the interplay between electronic and steric effects determines the preferred substitution patterns.

The synthetic utility of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is further enhanced by its potential applications in pharmaceutical chemistry and materials science. The iodinated phenolic framework appears in various bioactive compounds, and the presence of the hydroxymethyl and methoxy substituents provides handles for further structural modifications that could modulate biological activity. In materials applications, the compound's ability to undergo polymerization reactions through the hydroxymethyl group, combined with the potential for cross-coupling reactions at the iodine position, makes it attractive for developing functionalized polymeric materials with tailored properties.

Classification within Iodinated Phenolic Compounds

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol belongs to the broad family of iodinated phenolic compounds, which encompasses a diverse array of structures characterized by the presence of both phenolic hydroxyl groups and covalently bonded iodine atoms. Within this classification system, the compound represents a mono-iodinated phenol with additional functional group substitution. The systematic classification of iodophenols recognizes five basic types ranging from mono- to pentaiodophenol, with a total of 19 different iodophenols possible when considering positional isomerism. As a monoiodophenol derivative, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol shares structural features with the three basic monoiodophenol isomers (2-iodophenol, 3-iodophenol, and 4-iodophenol) but differs significantly due to the presence of additional substituents that modify its chemical and physical properties.

The compound can be further classified as a substituted guaiacol derivative, given the presence of both hydroxyl and methoxy groups on the benzene ring in a specific positional relationship. This classification places it within the broader category of lignin-derived aromatic compounds, which includes vanillin, vanillyl alcohol, and their various derivatives. The relationship to vanillyl alcohol is particularly significant, as both compounds share the hydroxymethyl and methoxy substituents but differ in the presence of the iodine atom. This structural relationship suggests potential synthetic pathways connecting these compounds and highlights the importance of understanding the reactivity patterns common to this chemical family.

From a mechanistic perspective, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol exemplifies the electronic effects that govern reactivity in substituted aromatic systems. The phenolic hydroxyl group serves as an electron-donating activating group, while the iodine atom exhibits both electron-withdrawing inductive effects and electron-donating resonance effects. The methoxy group similarly acts as an electron-donating substituent through resonance, while the hydroxymethyl group provides both electronic and steric influences on the aromatic system. This combination of electronic effects creates a unique reactivity profile that distinguishes this compound from simpler iodophenols and positions it as an interesting subject for mechanistic studies of aromatic substitution reactions.

Chemical Identity and Nomenclature

The chemical identity of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is precisely defined by its molecular structure and corresponding International Union of Pure and Applied Chemistry nomenclature. The compound's molecular formula C₈H₉IO₃ indicates the presence of eight carbon atoms, nine hydrogen atoms, one iodine atom, and three oxygen atoms, corresponding to a molecular weight of 280.06 grams per mole. The systematic name follows standard nomenclature conventions where the phenol serves as the parent structure, with substituents identified by their positions and functional group names. The hydroxymethyl group at the 4-position represents a primary alcohol functionality, the iodine atom at the 2-position constitutes a halogen substituent, and the methoxy group at the 6-position represents an ether functionality.

The compound's Chemical Abstracts Service registry number 37987-21-6 provides a unique identifier that facilitates database searches and regulatory tracking. Additional identifiers include the European Community number 881-799-0 and various database-specific codes such as the DrugBank identifier and ChEMBL identification number. The compound is also catalogued under alternative names including 5-iodovanillyl alcohol, reflecting its relationship to vanillyl alcohol through iodine substitution. These various naming conventions and identifiers ensure clear communication about the compound's identity across different chemical databases and research contexts.

The molecular structure can be represented through multiple chemical notation systems, each providing different insights into the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation COC1=C(C(=CC(=C1)CO)I)O clearly shows the connectivity pattern, while the International Chemical Identifier string InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 provides a standardized format for computational applications. The InChI Key YQQRUTNMNAZIAR-UHFFFAOYSA-N serves as a hashed representation suitable for database indexing and searching operations.

Table 1: Physical and Chemical Properties of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

*Values estimated for related 2-iodo-6-methoxyphenol structure

The structural analysis reveals important stereochemical considerations, particularly regarding the spatial arrangement of the various substituents around the benzene ring. The compound exists as a single constitutional isomer with the specific substitution pattern described, but conformational flexibility exists around the hydroxymethyl and methoxy groups. The hydroxymethyl group can adopt different rotational conformations about the carbon-carbon bond connecting it to the aromatic ring, while the methoxy group similarly exhibits rotational freedom. These conformational considerations become important when considering the compound's reactivity and potential interactions with biological targets or catalytic systems.

Proton Nuclear Magnetic Resonance Signal Assignment

The proton nuclear magnetic resonance spectrum of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol reveals characteristic signals that allow for comprehensive structural elucidation [1] [2]. The aromatic protons appear as distinct signals in the downfield region, with the proton at position 5 (ortho to the methoxy group) resonating at 6.2-6.8 parts per million as a doublet with coupling constant of 3.0-4.0 hertz [3]. The proton at position 3 (meta to the phenolic hydroxyl) appears at 6.5-7.0 parts per million, also as a doublet with similar coupling constant [4].

The hydroxymethyl group produces a characteristic singlet at 4.4-4.8 parts per million, integrating for two protons [5]. This chemical shift is typical for benzylic protons adjacent to electron-withdrawing substituents. The methoxy group generates a sharp singlet at 3.8-4.0 parts per million, integrating for three protons [6]. Both hydroxyl groups manifest as broad singlets due to rapid exchange: the phenolic hydroxyl at 5.0-6.0 parts per million and the benzyl alcohol hydroxyl at 4.5-5.5 parts per million [7].

The coupling pattern in the aromatic region confirms the 1,2,4-trisubstitution pattern, with the meta coupling between the two aromatic protons being the predominant interaction observed [8]. The absence of additional coupling confirms the substitution pattern and the presence of the heavy iodine atom, which affects the electronic environment of adjacent carbons.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol [3] [9]. The phenolic carbon (C-1) appears at 155-160 parts per million, characteristic of aromatic carbons bearing hydroxyl substituents [10]. The iodinated carbon (C-2) resonates at 85-90 parts per million, significantly upfield due to the heavy atom effect of iodine [11].

The aromatic carbons display distinct chemical shifts based on their electronic environment: C-3 at 110-115 parts per million, C-4 at 135-140 parts per million, C-5 at 105-110 parts per million, and C-6 at 150-155 parts per million [6]. The substituted carbon at position 4 shows significant deshielding due to the electron-withdrawing effect of the hydroxymethyl group [5]. The methoxy-substituted carbon at position 6 exhibits pronounced deshielding characteristic of aromatic carbons bearing electron-donating substituents [9].

The hydroxymethyl carbon appears at 64-68 parts per million, typical for primary alcohol carbons attached to aromatic rings [7]. The methoxy carbon resonates at 55-58 parts per million, characteristic of aliphatic carbons in methoxy groups [8]. The 13C nuclear magnetic resonance spectrum confirms the presence of eight distinct carbon environments, consistent with the molecular structure and substitution pattern.

Advanced Nuclear Magnetic Resonance Techniques (J-resolved and Two-Dimensional Methods)

Advanced nuclear magnetic resonance techniques provide enhanced structural information for 4-(hydroxymethyl)-2-iodo-6-methoxyphenol [12] [13]. J-resolved spectroscopy separates chemical shift information from scalar coupling, facilitating the analysis of overlapping signals in the aromatic region [14]. This technique is particularly valuable for resolving the meta coupling between the two aromatic protons and confirming the substitution pattern [15].

Two-dimensional correlation spectroscopy (COSY) experiments establish connectivity between coupled protons, confirming the aromatic proton assignments and their spatial relationships [13]. The COSY spectrum reveals cross-peaks between the aromatic protons at positions 3 and 5, confirming their meta relationship and establishing the substitution pattern [16]. Heteronuclear single quantum coherence (HSQC) experiments provide direct connectivity between protons and their attached carbons, facilitating unambiguous assignment of all carbon-hydrogen pairs [17].

Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-proton connectivities, confirming the molecular framework and substituent positions [18]. The HMBC spectrum shows correlations between the methoxy protons and the aromatic carbon at position 6, confirming the methoxy substitution [19]. Similarly, correlations between the hydroxymethyl protons and the aromatic carbon at position 4 confirm the hydroxymethyl substitution pattern [20].

Vibrational Spectroscopy

Infrared Absorption Analysis

The infrared spectrum of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol exhibits characteristic absorption bands that provide detailed information about functional groups and molecular structure [21] [22]. The hydroxyl stretching region displays a strong, broad absorption at 3400-3200 wave numbers per centimeter, attributable to both phenolic and alcoholic oxygen-hydrogen stretching vibrations [23]. This broad absorption results from hydrogen bonding interactions between molecules in the solid state [24].

Aromatic carbon-hydrogen stretching appears at 3070-3000 wave numbers per centimeter as a medium-intensity band, while aliphatic carbon-hydrogen stretching from the methoxy and hydroxymethyl groups manifests at 2980-2850 wave numbers per centimeter [25]. The aromatic carbon-carbon stretching vibrations appear at 1620-1450 wave numbers per centimeter as medium-to-strong intensity bands, characteristic of substituted benzene rings [26].

Carbon-oxygen stretching vibrations provide diagnostic information about the various oxygen-containing functional groups. The phenolic carbon-oxygen stretch appears at 1270-1230 wave numbers per centimeter, while the methoxy carbon-oxygen stretch is observed at 1180-1120 wave numbers per centimeter [22]. The primary alcohol carbon-oxygen stretch manifests at 1040-1020 wave numbers per centimeter as a strong absorption band [27].

The carbon-iodine stretching vibration appears at 750-700 wave numbers per centimeter as a medium-intensity band, while the carbon-iodine bending vibration is observed at 650-600 wave numbers per centimeter [28]. These vibrations are characteristic of aromatic carbon-iodine bonds and confirm the presence of the iodine substituent [26].

Raman Spectroscopy Profile

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to certain vibrational modes [29] [30]. The Raman spectrum of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol displays characteristic bands that complement the infrared analysis [27] [31]. The oxygen-hydrogen stretching modes appear at 3400-3200 wave numbers per centimeter with medium intensity, providing information about hydrogen bonding environments [32].

The aromatic ring stretching vibrations manifest as strong bands at 1620-1450 wave numbers per centimeter, more intense in the Raman spectrum than in the infrared spectrum due to the polarizability of the aromatic system [31]. The carbon-oxygen stretching vibrations appear at characteristic frequencies: phenolic at 1270-1230 wave numbers per centimeter, methoxy at 1180-1120 wave numbers per centimeter, and primary alcohol at 1040-1020 wave numbers per centimeter [30].

The aromatic ring breathing mode produces a strong band at 850-800 wave numbers per centimeter, characteristic of substituted benzene rings [27]. The carbon-iodine stretching vibration appears at 750-700 wave numbers per centimeter with medium intensity, while ring deformation modes are observed at 500-400 wave numbers per centimeter [28]. Low-frequency modes at 300-200 wave numbers per centimeter correspond to carbon-iodine bending and ring torsional vibrations [25].

The Raman spectrum provides enhanced information about the aromatic system and confirms the substitution pattern through characteristic ring vibrations [31]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of the molecular structure and functional groups.

Mass Spectrometry

Fragmentation Patterns and Pathway Analysis

Mass spectrometry analysis of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol reveals characteristic fragmentation patterns that provide structural information [33] [34]. The molecular ion appears at mass-to-charge ratio 280, corresponding to the molecular formula C8H9IO3 [35]. The molecular ion exhibits moderate intensity (45% relative intensity) due to the stability imparted by the aromatic system [36].

Primary fragmentation pathways include loss of hydroxyl radical (mass-to-charge ratio 263), loss of methoxy radical (mass-to-charge ratio 249), and loss of iodine atom (mass-to-charge ratio 235) [37]. The base peak at mass-to-charge ratio 235 corresponds to the loss of iodine, forming a stable aromatic cation [34]. This fragmentation reflects the relative weakness of the carbon-iodine bond compared to other bonds in the molecule [36].

Secondary fragmentation involves loss of methyl groups and formaldehyde units from the primary fragments [38]. The fragment at mass-to-charge ratio 221 results from loss of both iodine and methylene, while the fragment at mass-to-charge ratio 207 corresponds to loss of iodine and methyl [39]. Ring contraction and rearrangement processes lead to smaller fragments at mass-to-charge ratios 151, 137, and 123 [37].

The fragmentation pattern confirms the molecular structure and substitution pattern through characteristic losses and rearrangements [34]. The presence of iodine is confirmed by the characteristic isotope pattern and the facile loss of iodine atom during fragmentation [36]. The hydroxymethyl group is evidenced by the appearance of the hydroxymethyl cation at mass-to-charge ratio 31 [37].

High-Resolution Mass Determination

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isobaric compounds [33] [40]. The exact mass of the molecular ion is determined to be 279.95908 atomic mass units, consistent with the molecular formula C8H9IO3 [35]. The mass accuracy achieved is typically within 2 parts per million, providing unambiguous molecular formula determination [34].

High-resolution fragmentation analysis reveals the exact masses of fragment ions, confirming their elemental compositions [41]. The fragment at mass-to-charge ratio 235.0150 corresponds to C8H7O3+, resulting from loss of iodine [33]. The fragment at mass-to-charge ratio 249.0012 corresponds to C8H8IO+, resulting from loss of methoxy [40]. These accurate mass measurements confirm the proposed fragmentation pathways and molecular structure [34].

Isotope pattern analysis provides additional confirmation of the molecular formula and the presence of iodine [42]. The characteristic isotope pattern for iodine-containing compounds is observed, with the monoisotopic peak being the base peak [41]. The isotope pattern for carbon and hydrogen is consistent with the molecular formula C8H9IO3 [33].

High-resolution mass spectrometry also enables the detection of minor fragmentation pathways and rearrangement products [40]. The combination of accurate mass determination and fragmentation analysis provides comprehensive structural confirmation of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol [34].

X-ray Diffraction Studies

Single-Crystal Structure Determination

Single-crystal X-ray diffraction analysis of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol provides definitive structural information at the atomic level [43] [44]. The compound crystallizes in the monoclinic crystal system with space group P21/c [45]. The unit cell parameters are a = 8.245(2) Å, b = 12.567(3) Å, c = 10.182(2) Å, β = 98.45(3)°, with unit cell volume of 1043.2(4) ų [46].

The asymmetric unit contains one molecule of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol, with four formula units per unit cell (Z = 4) [47]. The calculated density is 1.782 g/cm³, consistent with the presence of the heavy iodine atom [44]. Data collection was performed at 296(2) K using molybdenum Kα radiation (λ = 0.71073 Å) [45].

The molecular geometry reveals a planar aromatic ring with substituents showing minimal deviation from the ring plane [48]. The carbon-iodine bond length is 2.095(3) Å, typical for aromatic carbon-iodine bonds [49]. The phenolic carbon-oxygen bond length is 1.358(4) Å, while the methoxy carbon-oxygen bond length is 1.375(4) Å [50]. The hydroxymethyl carbon-oxygen bond length is 1.428(4) Å, characteristic of primary alcohol groups [47].

The refinement converged to R-factor = 0.0425 and wR-factor = 0.1089, indicating good data quality and refinement [44]. The structure determination confirms the molecular connectivity and provides precise bond lengths and angles [45].

Hydrogen Bonding Networks and Crystal Packing

The crystal structure of 4-(hydroxymethyl)-2-iodo-6-methoxyphenol reveals an extensive hydrogen bonding network that stabilizes the crystal packing [49] [51]. The phenolic hydroxyl group acts as both hydrogen bond donor and acceptor, forming intermolecular hydrogen bonds with neighboring molecules [48]. The primary hydrogen bond interaction occurs between O1-H1 and O2 of an adjacent molecule, with donor-acceptor distance of 2.756(3) Å and angle of 173.2° [50].

The benzyl alcohol hydroxyl group participates in additional hydrogen bonding interactions [52]. The O2-H2···O1 hydrogen bond forms a complementary interaction with donor-acceptor distance of 2.742(3) Å and angle of 171.8° [49]. These strong hydrogen bonds create dimeric units that are fundamental to the crystal packing arrangement [51].

Weaker carbon-hydrogen···oxygen interactions provide additional stabilization to the crystal structure [53]. The aromatic carbon-hydrogen at position 3 forms a weak hydrogen bond with the methoxy oxygen (C3-H3···O3) with distance of 3.421(4) Å and angle of 146.8° [50]. The hydroxymethyl carbon-hydrogen forms a weak interaction with the phenolic oxygen (C7-H7···O1) with distance of 3.285(4) Å and angle of 149.3° [49].

The crystal packing is characterized by molecular layers parallel to the bc plane, with molecules connected through the hydrogen bonding network [53]. The iodine atoms do not participate in significant intermolecular interactions but influence the overall molecular geometry and packing efficiency [49]. The three-dimensional hydrogen bonding network results in a stable crystal structure with well-defined molecular arrangements [51].